Gilvocarcin V is a natural product that belongs to the class of aryl C-glycoside antibiotics. It is derived from the bacterium Streptomyces sp. and is known for its potent antitumor activity. The compound is characterized by its complex molecular structure, which includes a glycosylated moiety that contributes to its biological function. The biosynthesis of Gilvocarcin V involves several intriguing biochemical steps, including oxidative rearrangement and C-glycosylation, which are crucial for its formation and activity .
Gilvocarcin V is classified as an antitumor agent and is part of the gilvocarcin family of natural products. These compounds are produced by specific strains of Streptomyces, which are known for their ability to synthesize a wide variety of bioactive secondary metabolites. The complete gene cluster responsible for the biosynthesis of Gilvocarcin V has been identified, revealing insights into the genetic and enzymatic pathways involved in its production .
The synthesis of Gilvocarcin V has been achieved through various methods, emphasizing the complexity of its structure. Notable strategies include:
The synthetic approaches often utilize advanced coupling reactions, such as Suzuki coupling and Diels-Alder cycloaddition, to form critical bonds within the molecule. These methods allow for the construction of complex structures with high stereochemical fidelity .
Gilvocarcin V has a unique molecular structure characterized by a naphthalene core with various substituents. The structural formula can be represented as follows:
The structure includes:
The absolute configuration of Gilvocarcin V has been determined through total synthesis methods, confirming the stereochemistry at various centers within the molecule .
Gilvocarcin V undergoes several chemical reactions that are critical for its biological function:
The mechanisms by which these reactions occur involve radical species and electrophilic attack on nucleophilic sites within DNA or other substrates.
The mechanism of action for Gilvocarcin V primarily involves:
Studies have shown that Gilvocarcin V selectively binds to phosphorylated forms of histone proteins, indicating its role in modulating chromatin structure during cellular stress responses .
Gilvocarcin V exhibits several physical and chemical properties:
Experimental data indicate that Gilvocarcin V has a melting point range between 150°C and 160°C, highlighting its thermal stability under specific conditions .
Gilvocarcin V has significant scientific uses primarily in cancer research:
Gilvocarcin V was first isolated in 1981 from the fermentation broth of an Actinomycete strain designated DO-38, originating from a soil sample collected in Kanagawa Prefecture, Japan. The producing organism was taxonomically characterized as a novel species within the Streptomyces genus and named Streptomyces gilvosporeus (NRRL 11382) [1] [9]. Subsequent research identified additional producing strains, including Streptomyces griseoflavus Gö 3592 and Streptomyces anandii, demonstrating that gilvocarcin V production is not restricted to a single species [5] [8].
The gilvocarcin biosynthetic gene cluster (gil cluster) was fully elucidated in 2003 through the construction of a genomic cosmid library from S. griseoflavus Gö 3592. Heterologous expression of this 32.9 kb cluster in Streptomyces lividans TK24 successfully produced gilvocarcin V at yields comparable to the wild-type strain (20–30 mg/L), confirming its genetic self-sufficiency. The cluster comprises 26 open reading frames (ORFs), including genes encoding a type II polyketide synthase (PKS), post-PKS tailoring enzymes, regulatory elements, and self-resistance mechanisms [2] [5].
Table 1: Taxonomic Classification of Gilvocarcin V-Producing Organisms
Strain Designation | Taxonomic Name | Genetic Accession | Key Identification Method |
---|---|---|---|
DO-38 | Streptomyces gilvosporeus | NRRL 11382 | Morphological/biochemical analysis |
Gö 3592 | Streptomyces griseoflavus | Cosmid pG9B3 | DNA hybridization/heterologous expression |
- | Streptomyces anandii | - | Metabolite profiling |
Gilvocarcin V (molecular formula: C₂₇H₂₆O₉; exact mass: 494.1577 Da) features a unique tetracyclic benzo[d]naphtho[1,2-b]pyran-6-one aglycone core. This chromophore is C-glycosidically linked to a β-D-fucofuranose moiety at the C-4 position, a rare deoxy sugar not observed in other polyketide-derived antibiotics [3] [6]. The structure includes two methoxy groups at C-10 and C-12, and a photochemically reactive vinyl side chain at C-8, critical for biological activity [6] [10].
Key structural variations within the gilvocarcin family include:
Table 2: Structural Variants of Gilvocarcin-Type Compounds
Compound | R₁ (C-8 Side Chain) | Sugar Moiety | Biological Impact |
---|---|---|---|
Gilvocarcin V | –CH=CH₂ | β-D-Fucofuranose | Highest antitumor activity |
Gilvocarcin M | –CH₃ | Modified hexose | Reduced cytotoxicity |
Gilvocarcin E | –CH₂CH₃ | β-D-Fucofuranose | Intermediate activity |
Gilvocarcin HE | –CH(OH)CH₃ | β-D-Fucofuranose | Retained antimicrobial activity |
Biosynthetically, the aglycone arises from a propionate-primed polyketide chain folded into an angucyclinone intermediate. This precursor undergoes oxidative rearrangement catalyzed by FAD-dependent oxygenases (GilOI, GilOIV) to form the benzo[d]naphtho[1,2-b]pyran-6-one scaffold. The C-glycosyltransferase GilGT catalyzes the attachment of D-fucofuranose, likely via an O-glycosylation/Fries rearrangement mechanism. Finally, the P-450 hydroxylase GilOIII generates the C-8 vinyl group through hydroxylation and dehydration [2] [7] [9].
Structure-Activity Relationships (SAR):
Gilvocarcin V exerts dual antitumor and antimicrobial effects through mechanistically distinct pathways:
Antitumor Mechanisms:
Antimicrobial Activity:
Gilvocarcin V exhibits potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) with MIC values of 0.5–5.0 μM. It is less effective against Gram-negative strains due to permeability barriers. Antifungal action against Candida albicans (MIC = 3.6 μM) has also been documented [1] [6].
Table 3: Bioactivity Profile of Gilvocarcin V and Analogues
Bioassay | Gilvocarcin V | Gilvocarcin M | Gilvocarcin HE |
---|---|---|---|
Antitumor IC₅₀ (μM): | |||
- P388 leukemia | 0.01 | 0.1 | 45 |
- Sarcoma 180 | 0.02 | 0.3 | 39 |
Antimicrobial MIC (μM): | |||
- S. aureus | 0.5 | 15 | 0.5 |
- E. coli | 2.8 | >100 | 2.8 |
The low systemic toxicity of gilvocarcin V in murine models (LD₅₀ >200 mg/kg) contrasts with its high in vitro potency, suggesting selective activation in tumor microenvironments. However, poor aqueous solubility remains a limitation for clinical development [7] [10]. Current research focuses on generating analogues via combinatorial biosynthesis, including sugar-modified variants exhibiting improved pharmacological properties [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7